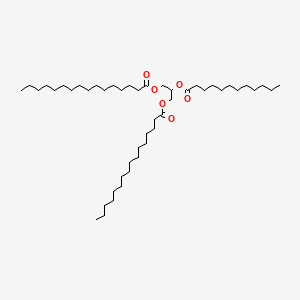
1-O,3-O-Dipalmitoyl-2-O-lauroyl-L-glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O,3-O-Dipalmitoyl-2-O-lauroyl-L-glycerol is a complex lipid molecule with the molecular formula C₄₇H₉₀O₆ and a molecular weight of 751.214 g/mol . This compound is a type of triglyceride, specifically a triacylglycerol, where two palmitic acid molecules and one lauric acid molecule are esterified to a glycerol backbone. It is commonly used in various scientific research fields due to its unique structural properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: 1-O,3-O-Dipalmitoyl-2-O-lauroyl-L-glycerol can be synthesized through esterification reactions. The typical synthetic route involves the esterification of glycerol with palmitic acid and lauric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with the respective fatty acids under mild conditions, which is advantageous for producing high-purity products with fewer by-products .
化学反应分析
Types of Reactions: 1-O,3-O-Dipalmitoyl-2-O-lauroyl-L-glycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products, especially under high-temperature conditions.
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to yield glycerol and the corresponding fatty acids.
Transesterification: This reaction involves the exchange of ester groups with alcohols, often used in biodiesel production.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: Methanol or ethanol is commonly used in the presence of a base catalyst like sodium methoxide.
Major Products Formed:
Oxidation: Peroxides and other oxidized derivatives.
Hydrolysis: Glycerol, palmitic acid, and lauric acid.
Transesterification: Methyl or ethyl esters of the fatty acids and glycerol.
科学研究应用
1-O,3-O-Dipalmitoyl-2-O-lauroyl-L-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid oxidation and hydrolysis reactions.
Biology: This compound is utilized in studies related to lipid metabolism and the role of triglycerides in cellular processes.
Medicine: It is investigated for its potential therapeutic effects, including its role in drug delivery systems and as a component of lipid-based formulations.
Industry: It is used in the production of cosmetics, food additives, and biodegradable lubricants.
作用机制
The mechanism of action of 1-O,3-O-Dipalmitoyl-2-O-lauroyl-L-glycerol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the fluidity and permeability of cell membranes, influencing various cellular processes. Additionally, it serves as a substrate for lipases, which hydrolyze it into glycerol and fatty acids, further participating in metabolic pathways .
相似化合物的比较
1,3-Dipalmitoyl-2-oleoylglycerol: Similar in structure but contains oleic acid instead of lauric acid.
1,3-Dipalmitoyl-2-stearoylglycerol: Contains stearic acid instead of lauric acid.
1,3-Dioleoyl-2-palmitoylglycerol: Contains oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position.
Uniqueness: 1-O,3-O-Dipalmitoyl-2-O-lauroyl-L-glycerol is unique due to the presence of lauric acid, which imparts distinct physical and chemical properties compared to other similar compounds. Its specific configuration influences its melting point, solubility, and interaction with biological membranes .
属性
IUPAC Name |
(2-dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H90O6/c1-4-7-10-13-16-19-21-23-25-28-30-33-36-39-45(48)51-42-44(53-47(50)41-38-35-32-27-18-15-12-9-6-3)43-52-46(49)40-37-34-31-29-26-24-22-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLNDFSVEFGNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H90O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

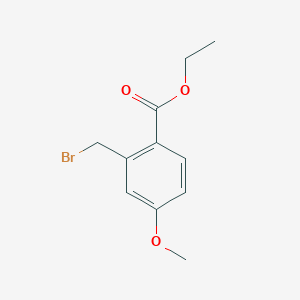
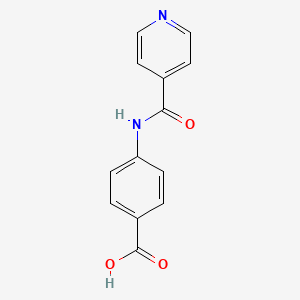
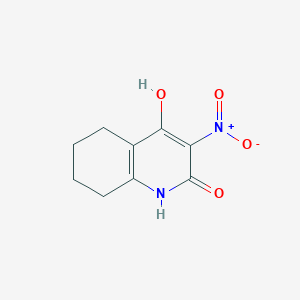
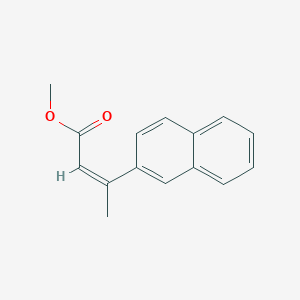
![N-(2-methoxyethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3144979.png)
![6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine](/img/structure/B3144980.png)

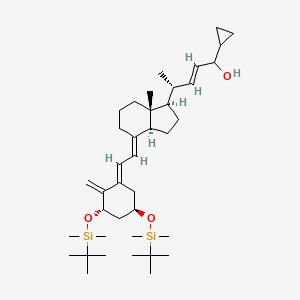


![1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy-](/img/structure/B3145012.png)


